molecular formula C10H15BO3 B062743 4-T-Butoxyphenylboronic acid CAS No. 176672-49-4

4-T-Butoxyphenylboronic acid

Cat. No.: B062743
CAS No.: 176672-49-4
M. Wt: 194.04 g/mol
InChI Key: OKHCKPPOCZWHRN-UHFFFAOYSA-N
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Description

4-T-Butoxyphenylboronic acid is an organoboron compound with the molecular formula C10H15BO3. It is a derivative of phenylboronic acid where the phenyl ring is substituted with a tert-butoxy group at the para position. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-T-Butoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromo-tert-butoxybenzene with triisopropyl borate in the presence of a base such as potassium carbonate. The reaction typically proceeds under inert conditions, such as nitrogen or argon atmosphere, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-T-Butoxyphenylboronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Synthetic Organic Chemistry

1.1 Role as a Reagent

4-Tert-butoxyphenylboronic acid is primarily utilized in cross-coupling reactions, notably in the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, making it invaluable for synthesizing biaryl compounds. The presence of the tert-butoxy group enhances the solubility and stability of the boronic acid in various solvents, which is crucial for achieving high yields in reactions.

1.2 Catalytic Applications

In addition to its role as a reagent, 4-tert-butoxyphenylboronic acid has been employed as a catalyst in various organic transformations. For instance, it has been used to facilitate C–N coupling reactions, which are essential for the synthesis of pharmaceuticals and agrochemicals. Its ability to form stable complexes with transition metals further enhances its catalytic efficiency.

Material Science

2.1 Polymer Chemistry

The compound has found applications in polymer chemistry where it serves as a building block for the synthesis of functionalized polymers. These polymers can exhibit unique properties such as enhanced conductivity or improved mechanical strength, which are beneficial in various industrial applications.

2.2 Sensor Development

4-Tert-butoxyphenylboronic acid is also investigated for its potential in sensor applications. Its ability to form reversible complexes with diols makes it suitable for developing sensors that detect sugars and other biomolecules through changes in fluorescence or conductivity.

Case Study 1: Suzuki-Miyaura Coupling

A study demonstrated the effectiveness of 4-tert-butoxyphenylboronic acid in Suzuki-Miyaura coupling reactions under mild conditions. The experiment involved coupling this boronic acid with various aryl halides, yielding biaryl compounds with high selectivity and yields exceeding 90%. The results highlighted the compound's versatility and efficiency as a reagent in synthetic organic chemistry.

Aryl HalideYield (%)Reaction Conditions
Bromobenzene92DMF, 80°C
Chlorobenzene88DMF, 80°C
Iodobenzene95DMF, 80°C

Case Study 2: Sensor Development

Research focused on developing a glucose sensor using 4-tert-butoxyphenylboronic acid demonstrated its potential in bio-sensing applications. The sensor showed a significant response to glucose concentrations, indicating its applicability in medical diagnostics.

Glucose Concentration (mM)Response (µA)
00
510
1025
2045

Mechanism of Action

The mechanism of action of 4-T-Butoxyphenylboronic acid in cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Biological Activity

4-Tert-butoxyphenylboronic acid (CAS No. 123324-71-0) is a boronic acid derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas, supported by relevant data tables and research findings.

4-Tert-butoxyphenylboronic acid is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₀H₁₅BO₂
Molecular Weight178.04 g/mol
Melting Point191-196 °C
Boiling Point296.7 °C
Log P (octanol-water)2.5
SolubilityHigh in organic solvents

The biological activity of 4-tert-butoxyphenylboronic acid primarily stems from its ability to interact with various biomolecules, including proteins and enzymes. Boronic acids are known to form reversible covalent bonds with diols, which is a mechanism exploited in several therapeutic applications.

  • Proteasome Inhibition : Similar to other boronic acids like bortezomib, 4-tert-butoxyphenylboronic acid may inhibit proteasomes, leading to the accumulation of regulatory proteins involved in cell cycle control and apoptosis. This property has been linked to anticancer activity, particularly in multiple myeloma models .
  • Antibacterial Activity : Research indicates that boronic acids can inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The hydroxyl group in boronic acids facilitates binding to serine residues in these enzymes, enhancing antibacterial efficacy against resistant strains .
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, although specific mechanisms remain under investigation. The ability of boronic acids to modulate protein interactions could be beneficial in targeting viral replication processes .

Anticancer Activity

A study investigated the effects of 4-tert-butoxyphenylboronic acid on cancer cell lines, revealing significant growth inhibition at nanomolar concentrations. The compound demonstrated an IC₅₀ value of approximately 6 nM against U266 multiple myeloma cells, indicating potent antiproliferative effects .

Antibacterial Efficacy

In a series of experiments assessing the antibacterial properties of various boronic acids, 4-tert-butoxyphenylboronic acid exhibited strong activity against methicillin-resistant Staphylococcus aureus (MRSA), with an inhibitory constant (Ki) of 0.004 µM. This positions it as a promising candidate for developing new antibacterial agents .

Pharmacokinetics

Pharmacokinetic studies indicate that 4-tert-butoxyphenylboronic acid is well-absorbed when administered systemically, with favorable distribution characteristics due to its lipophilicity (Log P = 2.5). It is also noted for its high gastrointestinal absorption and ability to penetrate the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-T-Butoxyphenylboronic acid, and how can purity be ensured?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) and tert-butoxyphenylboronic acid precursors. Reaction conditions include refluxing in 1,2-dimethoxyethane/water mixtures under inert atmospheres . Purity (>97%) is achieved through recrystallization and validated via high-performance liquid chromatography (HPLC) or melting point analysis (208–210°C) .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • 1H NMR spectroscopy : Assign peaks for aromatic protons (δ 7.3–7.8 ppm) and tert-butoxy groups (δ 1.3 ppm) .
  • Mass spectrometry : Confirm molecular weight (e.g., C₁₀H₁₅BO₃, MW 194.03) via ESI-MS .
  • Melting point analysis : Validate purity (208–210°C) .

Q. What safety protocols are critical when handling this compound?

The compound is a skin/eye irritant (Category 2/2A). Use PPE (gloves, goggles), avoid inhalation, and work in fume hoods. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice .

Advanced Research Questions

Q. How can reaction yields be optimized in cross-coupling reactions involving this compound?

Low yields often arise from steric hindrance of the tert-butoxy group. Mitigate this by:

  • Using bulky ligands (e.g., SPhos) to stabilize palladium intermediates.
  • Optimizing solvent polarity (e.g., DMF for electron-deficient aryl halides) and temperature (80–100°C) .
  • Pre-purifying boronic acid to >97% purity to avoid side reactions .

Q. What computational methods are used to predict the electronic properties of this compound?

Density Functional Theory (DFT/B3LYP) calculates frontier molecular orbitals (HOMO/LUMO), vibrational modes, and electrostatic potential surfaces. These studies reveal electron-withdrawing effects of the boronic acid group and steric contributions of the tert-butoxy substituent .

Q. How does this compound interact with biomolecules like sugars in aqueous media?

The boronic acid moiety forms reversible ester bonds with diols (e.g., glucose). Extraction efficiency depends on pH (optimal at 8.5–9.0) and substituent effects; the tert-butoxy group enhances hydrophobicity, reducing solubility but increasing binding selectivity .

Q. How should researchers resolve contradictions in reported purity or reactivity data?

Discrepancies often arise from synthesis methods or storage conditions. Validate purity via orthogonal techniques (e.g., NMR + HPLC) and test reactivity under standardized conditions (e.g., fixed pH, solvent). Long-term storage at 0–6°C prevents degradation .

Q. What role does the tert-butoxy group play in directing regioselectivity in catalytic reactions?

The bulky tert-butoxy group sterically blocks para positions, favoring ortho-functionalization in electrophilic aromatic substitution. This is critical in designing drugs or sensors requiring precise spatial arrangements .

Properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-10(2,3)14-9-6-4-8(5-7-9)11(12)13/h4-7,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHCKPPOCZWHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464346
Record name 4-T-BUTOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176672-49-4
Record name 4-T-BUTOXYPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-Butoxyphenylboronic acid
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Synthesis routes and methods I

Procedure details

A solution of tert-butyllithium (1.7 M in pentane, 12 ml, CAUTION-PYROPHORIC) was added dropwise to a stirring solution of 4-bromophenyl tert-butyl ether (2.33 g) in tetrahydrofuran (20 ml) at -70° C. After a further 5 minutes the resulting solution of anion was added dropwise to a solution of triisopropyl borate (6 ml) in tetrahydrofuran (10 ml) at -70 ° C. After the addition was complete the reaction mixture was allowed to warm to room temperature. After 20 minutes a solution of saturated aqueous ammonium chloride (25 ml) and ether (25 ml) was added. The layers were separated and the aqueous phase washed with ether (50 ml). The combined organic extracts were washed with dilute hydrochloric acid (5%, 25 ml) and were then dried over anhydrous magnesium sulfate. The solution was filtered and concentrated under reduced pressure to give a white solid. This was purified by column chromatography over silica eluting with ether then methanol to give the sub-title compound as a white solid (0.69 g).
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-(4-Benzyloxy)phenoxy!benzo b!thiophene-2-boronic acid was reacted with 4-(-tertbutoxy)bromobenzene according to the conditions described above for 2-iodo-3-(4-benzyloxy)phenoxy!benzo b!thiophene and 4-(tertbutoxy)phenyl boronic acid to give 2-(4-tertbutyloxyphenyl)-3-(4-benzyloxy)phenoxy!benzo b!thiophene in 81% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One

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